molecular formula C18H16BrN3O2 B3833419 N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide

N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide

Cat. No. B3833419
M. Wt: 386.2 g/mol
InChI Key: GUKKIGYAPSDKOF-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide, also known as BBOPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BBOPH is a hydrazide derivative that contains a pyrrolidine ring, a benzene ring, and a bromine atom attached to the benzene ring.

Mechanism Of Action

The mechanism of action of N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in the regulation of various physiological processes. N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has been shown to inhibit the activity of various enzymes such as carbonic anhydrase, tyrosinase, and α-glucosidase. N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has also been shown to modulate the expression of various proteins such as Bcl-2, Bax, and caspase-3, which are involved in the regulation of apoptosis.

Biochemical And Physiological Effects

N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, modulation of protein expression, and regulation of various physiological processes such as cell proliferation, apoptosis, and inflammation. N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has been shown to inhibit the activity of various enzymes such as carbonic anhydrase, tyrosinase, and α-glucosidase. N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has also been shown to modulate the expression of various proteins such as Bcl-2, Bax, and caspase-3, which are involved in the regulation of apoptosis. N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has been shown to regulate various physiological processes such as cell proliferation, apoptosis, and inflammation, which are associated with various diseases such as cancer, diabetes, and inflammation.

Advantages And Limitations For Lab Experiments

N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has several advantages and limitations for lab experiments. The advantages of N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide include its high yield of synthesis, its high purity, and its potential applications in various fields of science. The limitations of N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide include its limited solubility in water, its potential toxicity, and its limited availability.

Future Directions

There are several future directions for the study of N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide. One future direction is to investigate the potential applications of N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide in the treatment of various diseases such as cancer, diabetes, and inflammation. Another future direction is to investigate the mechanism of action of N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide in more detail, including its interaction with various enzymes and proteins. Another future direction is to develop new derivatives of N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide that exhibit improved solubility, reduced toxicity, and enhanced activity. Overall, the study of N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has the potential to lead to the development of new drugs and therapies for various diseases, as well as to advance our understanding of the structure and function of various enzymes and proteins.

Scientific Research Applications

N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In biochemistry, N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has been used as a tool to study the structure and function of various enzymes and proteins. In pharmacology, N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has been tested for its ability to modulate various physiological processes such as cell proliferation, apoptosis, and inflammation.

properties

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2/c19-15-4-1-3-13(11-15)12-20-21-18(24)14-6-8-16(9-7-14)22-10-2-5-17(22)23/h1,3-4,6-9,11-12H,2,5,10H2,(H,21,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKKIGYAPSDKOF-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(3-bromophenyl)methylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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